N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a chemical compound characterized by the molecular formula and a molecular weight of 170.23 g/mol. This compound features a thiazole ring, which is known for its diverse biological activities, making it a subject of interest in both organic synthesis and medicinal chemistry. The compound is synthesized primarily through reactions involving hydroxylamine and thiazole derivatives, particularly 1,3-thiazole-5-carbaldehyde.
This compound belongs to the class of hydroxylamines, which are organic compounds containing the functional group . Hydroxylamines are often used as intermediates in organic synthesis and can exhibit various biological activities, including antimicrobial properties. N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine's structure suggests potential applications in drug development and other scientific fields.
The synthesis of N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1,3-thiazole derivatives with hydroxylamine. A common method includes:
The yield and purity of the synthesized compound can be influenced by factors such as temperature, concentration of reactants, and choice of solvent. Monitoring the reaction progress via thin-layer chromatography is recommended to ensure complete conversion.
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine features a unique molecular structure that includes:
| Property | Value |
|---|---|
| CAS Number | 40236-03-1 |
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
| InChI | InChI=1S/C7H10N2OS/c1-4-7(5(2)9-10)11-6(3)8-4/h10H,1-3H3 |
| SMILES | CC1=C(SC(=N1)C)C(=NO)C |
The structure can be visualized using molecular modeling software to better understand its spatial configuration and potential interactions with biological targets.
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can undergo several types of chemical reactions:
These reactions typically require mild conditions and can be carried out in either aqueous or organic solvents.
The mechanism of action for N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is largely dependent on its interaction with biological systems. The hydroxylamine functional group may act as a nucleophile in various biochemical pathways, potentially influencing enzyme activity or serving as a precursor for other biologically active compounds.
While specific solubility data for N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine are not readily available, compounds with similar structures generally exhibit moderate solubility in polar solvents due to their hydroxylamine functional group.
Key chemical properties include:
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4